4-((2-Bromo-3-chlorophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((2-Bromo-3-chlorophenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyran ring substituted with a bromochlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-3-chlorophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-3-chlorophenol with tetrahydro-2H-pyran-4-methanol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Starting Materials: 2-bromo-3-chlorophenol and tetrahydro-2H-pyran-4-methanol.
Reagents: A suitable base such as potassium carbonate or sodium hydroxide.
Solvent: Anhydrous toluene or another non-polar solvent.
Conditions: Reflux for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromo-3-chlorophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrahydropyran ring or the phenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include hydroxylated or carboxylated derivatives.
Reduction: Products include reduced forms of the tetrahydropyran ring or phenoxy group.
Scientific Research Applications
4-((2-Bromo-3-chlorophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-((2-Bromo-3-chlorophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromochlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Bromo-4-chlorophenoxy)methyl)tetrahydro-2H-pyran
- 4-((2-Bromo-3-fluorophenoxy)methyl)tetrahydro-2H-pyran
- 4-((2-Chloro-3-bromophenoxy)methyl)tetrahydro-2H-pyran
Uniqueness
4-((2-Bromo-3-chlorophenoxy)methyl)tetrahydro-2H-pyran is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxy group. This unique substitution pattern can influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in the synthesis of specialized compounds.
Properties
IUPAC Name |
4-[(2-bromo-3-chlorophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO2/c13-12-10(14)2-1-3-11(12)16-8-9-4-6-15-7-5-9/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJDQHGXAQGRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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